![molecular formula C21H19N3O2S B2967675 4-甲基-N-(3-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯基)苯磺酰胺 CAS No. 865612-40-4](/img/structure/B2967675.png)

4-甲基-N-(3-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

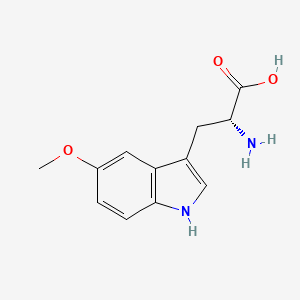

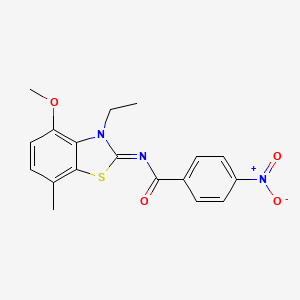

The compound “4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine is synthesized from the easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of “4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is characterized by an imidazole ring fused to a pyridine ring . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .科学研究应用

合成与表征

4-甲基-N-(3-(7-甲基咪唑并[1,2-a]吡啶-2-基)苯基)苯磺酰胺及其衍生物已在各种科学研究背景中得到探索,重点在于它们的合成、结构表征以及对其独特性质的研究。该化合物的应用跨越发光、抗菌性能、抗肿瘤活性和对其光吸收和光致发光特性的研究。值得注意的是,这些化合物已使用 X 射线晶体学、傅里叶变换红外光谱和热重分析等技术合成和表征。对这些化合物的兴趣是由它们在开发具有特定光学和生物活性的新材料中的潜力所推动的,包括它们在癌症治疗中的光动力疗法中作为光敏剂的用途 (Feng et al., 2021; Pişkin et al., 2020).

抗菌和抗肿瘤活性

该化合物及其衍生物已对其抗菌和抗肿瘤活性进行研究。通过改变结构,研究人员能够评估生物活性,发现某些衍生物在某些情况下比标准药物更有效。新型衍生物的合成旨在探索抗肿瘤活性并增进对化学结构与生物活性之间关系的理解。这项工作有助于寻找在治疗各种癌症和传染病中具有潜在应用的新型治疗剂 (Alqasoumi et al., 2009; Ghorab et al., 2015).

光学和电子特性

研究还深入探讨了这些化合物的な光学和电子特性,特别是它们的一阶超极化率以及它们如何与光相互作用。这些研究对于开发用于电子和光子应用的新材料至关重要。操纵和理解这些化合物的电子结构的能力为设计用于各种技术应用(包括非线性光学和光子学)的更高效材料开辟了途径 (Kucharski et al., 1999).

未来方向

The future directions for “4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their medicinal applications, given their wide range of bioactivity . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These actions suggest that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the potential roles of imidazo[1,2-a]pyridines as cdk inhibitors, calcium channel blockers, and gaba a receptor modulators , it can be inferred that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission.

Result of Action

The potential roles of imidazo[1,2-a]pyridines in inhibiting cdks, blocking calcium channels, and modulating gaba a receptors suggest that the compound may have diverse effects on cellular function and signaling.

属性

IUPAC Name |

4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-15-6-8-19(9-7-15)27(25,26)23-18-5-3-4-17(13-18)20-14-24-11-10-16(2)12-21(24)22-20/h3-14,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKJXLZMTAIWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)

![4-iodo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2967599.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2967607.png)

![2,3-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2967609.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)

![Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B2967612.png)